molecular formula C23H24N2O5S2 B2674830 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 1173032-27-3

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No. B2674830
CAS RN: 1173032-27-3
M. Wt: 472.57
InChI Key: NVLFOLXTIFTPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide group . Sulfonamides are known for their use in medicine, particularly as antibiotics .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Evaluation : Sulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents. For example, quinazoline derivatives have been explored for their diuretic, antihypertensive, and anti-diabetic potential in rats, showing significant activity in comparison to standard drugs (Rahman et al., 2014). This suggests that sulfonamide derivatives, including the one , could have diverse pharmacological applications.

  • Enzyme Inhibition Studies : Sulfonamide derivatives have been synthesized and analyzed for their enzyme inhibitory activities. For instance, studies on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides showed promising acetylcholinesterase inhibitory activity, which is relevant in the context of Alzheimer’s disease treatment (Abbasi et al., 2018).

Anticancer and Antitumor Applications

  • Pro-apoptotic Effects : New sulfonamide derivatives have been synthesized and shown to activate pro-apoptotic genes in cancer cells, leading to reduced cell proliferation. This was mediated by the activation of p38 and ERK phosphorylation, indicating a potential pathway for anticancer therapy (Cumaoğlu et al., 2015).

Antimicrobial Activity

  • Antimicrobial Studies : The synthesis of novel sulfonamide derivatives and their antimicrobial activity have been explored. For instance, compounds with benzenesulfonamide groups showed significantly higher antimicrobial activity against various bacterial strains and fungi, suggesting potential use in treating microbial infections (Vanparia et al., 2010).

Molecular Interaction and Characterization

  • Molecular Interaction Studies : Research on sulfonamide drugs binding to the colchicine site of tubulin provided insights into the drug-tubulin interactions. This is critical for understanding the mechanisms of action of potential anticancer drugs and designing more effective treatments (Banerjee et al., 2005).

properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-17-5-3-7-22(15-17)31(26,27)24-19-8-13-23-18(16-19)6-4-14-25(23)32(28,29)21-11-9-20(30-2)10-12-21/h3,5,7-13,15-16,24H,4,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLFOLXTIFTPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

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